2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene chemical structure and IUPAC name
2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene chemical structure and IUPAC name
An In-Depth Technical Guide to 2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene: Structure, Synthesis, and Potential Applications
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 2,2',7,7'-tetrabromo-9,9'-bifluorenylidene, a halogenated derivative of the 9,9'-bifluorenylidene core. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the chemical properties and potential applications of novel organic compounds.
While 2,2',7,7'-tetrabromo-9,9'-bifluorenylidene is a structurally intriguing molecule, it is important to note that it is a less commonly documented compound in scientific literature compared to its close analogue, 2,2',7,7'-tetrabromo-9,9'-spirobifluorene. Consequently, this guide will present established information where available and draw logical extrapolations from related bifluorenylidene derivatives to discuss its potential synthesis, properties, and applications.
Chemical Structure and IUPAC Nomenclature
The foundational step in understanding any chemical entity is a precise definition of its structure and systematic name.
Chemical Structure:
The structure of 2,2',7,7'-tetrabromo-9,9'-bifluorenylidene is characterized by two fluorene units connected by a double bond at the 9 and 9' positions. Each fluorene moiety is substituted with two bromine atoms at the 2, 2', 7, and 7' positions.
IUPAC Name:
The formal IUPAC name for this compound is 2,7-dibromo-9-(2,7-dibromofluoren-9-ylidene)fluorene [1].
Synthesis of Substituted 9,9'-Bifluorenylidenes: A Plausible Pathway
A key example of a similar synthesis is the preparation of a bay-brominated 9,9'-bifluorenylidene, which was achieved through the reductive dimerization of 4,5-dibromofluorenone using triethyl phosphite[1][2]. Based on this established methodology, a proposed synthetic protocol for 2,2',7,7'-tetrabromo-9,9'-bifluorenylidene is outlined below.
Proposed Experimental Protocol:
Step 1: Synthesis of 2,7-Dibromo-9-fluorenone (Precursor)
The synthesis would commence with the bromination of 9-fluorenone to yield the precursor, 2,7-dibromo-9-fluorenone.
Step 2: Reductive Dimerization
The 2,7-dibromo-9-fluorenone would then undergo a reductive dimerization reaction.
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Reaction: 2,7-dibromo-9-fluorenone is reacted with a reducing agent, such as triethyl phosphite.
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Mechanism: This reaction proceeds via a coupling mechanism to form the central double bond, resulting in the formation of 2,2',7,7'-tetrabromo-9,9'-bifluorenylidene.
DOT Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthesis of 2,2',7,7'-tetrabromo-9,9'-bifluorenylidene.
Physicochemical Properties and Characterization
Directly measured physicochemical properties for 2,2',7,7'-tetrabromo-9,9'-bifluorenylidene are not extensively reported. However, we can infer its likely characteristics based on the properties of the bifluorenylidene core and the influence of bromine substitution.
| Property | Predicted Characteristic | Rationale |
| Molecular Formula | C₂₆H₁₂Br₄ | Based on the chemical structure. |
| Molecular Weight | 644.00 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colored crystalline solid | Bifluorenylidene derivatives are often colored due to the extended π-conjugation. |
| Solubility | Sparingly soluble in common organic solvents | The planar and rigid structure may limit solubility. |
| Thermal Stability | High | The aromatic and rigid bifluorenylidene core generally imparts excellent thermal stability[3][4]. |
| Electronic Properties | Electron-accepting | The four electron-withdrawing bromine atoms are expected to enhance the electron-accepting ability of the molecule[2]. |
Potential Applications in Organic Electronics
The structural and predicted electronic properties of 2,2',7,7'-tetrabromo-9,9'-bifluorenylidene make it a candidate for applications in organic electronics, particularly as a non-fullerene acceptor in organic photovoltaic cells.
The bifluorenylidene scaffold is known for its utility in optoelectronic materials[5]. The introduction of electron-withdrawing bromine atoms can significantly influence the material's electronic properties, making it a potential electron acceptor[2].
Role as a Non-Fullerene Acceptor:
In organic solar cells, an electron acceptor material is crucial for charge separation at the donor-acceptor interface. The predicted electron-accepting nature of 2,2',7,7'-tetrabromo-9,9'-bifluorenylidene makes it a promising candidate for this role. Its rigid and planar structure could facilitate efficient charge transport.
DOT Diagram of the Organic Photovoltaic Device Principle:
Caption: Principle of an organic photovoltaic (OPV) device operation.
Comparative Analysis: Bifluorenylidene vs. Spirobifluorene
It is crucial to distinguish 2,2',7,7'-tetrabromo-9,9'-bifluorenylidene from its more widely studied isomer, 2,2',7,7'-tetrabromo-9,9'-spirobifluorene. The nature of the linkage between the fluorene units dictates significantly different molecular geometries and, consequently, distinct material properties.
| Feature | 2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene | 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene |
| Linkage | C=C double bond | Spiro (one shared carbon) |
| Geometry | Planar, rigid | Orthogonal, three-dimensional |
| Conjugation | Extended π-conjugation across the molecule | Conjugation is confined to each fluorene unit |
| Potential Applications | Organic conductors, non-fullerene acceptors in OPVs | Host materials in OLEDs, hole-transporting materials |
The spiro linkage in 2,2',7,7'-tetrabromo-9,9'-spirobifluorene leads to a three-dimensional structure that is known for its excellent thermal and chemical stability and its ability to form stable amorphous films, making it a valuable component in Organic Light-Emitting Diodes (OLEDs)[3][4]. In contrast, the planar structure of the bifluorenylidene is more conducive to intermolecular π-π stacking, which is advantageous for charge transport in applications like organic field-effect transistors and photovoltaic cells.
Conclusion and Future Outlook
2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene represents a compelling target for synthesis and characterization due to its predicted electronic properties and potential for application in organic electronics. While direct experimental data remains limited, the established chemistry of related bifluorenylidene compounds provides a solid foundation for future research.
Further investigation into the synthesis and properties of this molecule could unlock new possibilities for the design of efficient and stable organic electronic devices. The exploration of its electrochemical behavior and performance as a non-fullerene acceptor in organic solar cells is a particularly promising avenue for future studies.
References
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Hirano, J., et al. (2018). Synthesis and properties of bay-functionalized 9,9′-bifluorenylidene derivatives. Chemistry Letters. [Link]
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Hirano, J., et al. (2018). Synthesis and properties of bay-functionalized 9,9′-bifluorenylidene derivatives. Oxford Academic. [Link]
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MDPI. (2023). Tandem Suzuki Polymerization/Heck Cyclization Reaction to Form Ladder-Type 9,9′-Bifluorenylidene-Based Conjugated Polymer. [Link]
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Catsyn. (n.d.). 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene. [Link]
